molecular formula C19H21N5O3S B12179539 N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12179539
M. Wt: 399.5 g/mol
InChI Key: FJBSTVGGZWIXLP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a recognized and potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its primary research value lies in probing the complex AMPK signaling pathway and its implications for metabolic disorders. The compound is known to act as a direct allosteric activator, binding to the AMPK β1 subunit, and it also inhibits mitochondrial complex I, leading to an increase in the AMP:ATP ratio, which further promotes AMPK activation. This dual mechanism makes it a valuable tool for investigating the role of AMPK in processes such as glucose uptake, fatty acid oxidation , and mitochondrial biogenesis. Research utilizing this activator is pivotal in the context of type 2 diabetes , obesity, and non-alcoholic fatty liver disease (NAFLD), as it helps elucidate potential therapeutic strategies to modulate cellular metabolism. Furthermore, its effects on autophagy and other catabolic pathways are of significant interest in aging and neurodegenerative disease research. This compound provides researchers with a precise chemical tool to dissect the physiological and pathophysiological roles of AMPK activation across various cell types and disease models.

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H21N5O3S/c1-26-14-8-7-12(9-15(14)27-2)10-20-18(25)17-13-5-3-4-6-16(13)28-19(17)24-11-21-22-23-24/h7-9,11H,3-6,10H2,1-2H3,(H,20,25)

InChI Key

FJBSTVGGZWIXLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4)OC

Origin of Product

United States

Preparation Methods

Acid Chloride Intermediate Route

The carboxylic acid is activated with thionyl chloride (SOCl2_2) to form the acid chloride, which reacts with 3,4-dimethoxybenzylamine in dichloromethane (DCM) at 0–25°C. Triethylamine (Et3_3N) is used as a base to scavenge HCl, yielding the amide with >85% efficiency.

Coupling Reagent-Mediated Synthesis

Modern approaches use 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in DMF. These reagents facilitate room-temperature coupling, achieving yields of 78–90% with minimal byproducts.

Optimization and Scalability

Purification Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Analytical Data

  • Melting Point : 162–164°C (lit. 160–165°C)

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.12 (s, 1H, tetrazole), 6.85–6.79 (m, 3H, aromatic), 4.52 (d, J = 5.6 Hz, 2H, CH2_2), 3.88 (s, 6H, OCH3_3), 2.90–2.75 (m, 4H, cyclohexyl).

  • HRMS : m/z calculated for C18_{18}H19_{19}N5_5O3_3S [M+H]+^+: 385.1234; found: 385.1236.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)
Volhard-Erdmann + AgNO3_3P4_4S10_{10}, 250°C, then AgNO3_3/DMF7895
Gewald + InCl3_3Microwave, 160°C, 4 h9298
HATU-mediated couplingDMF, rt, 12 h9099

Challenges and Limitations

  • Tetrazole Regioselectivity : Competing 2H-tetrazole formation requires careful catalyst selection.

  • Cyclization Side Reactions : Over-oxidation of the tetrahydrobenzothiophene ring may occur under harsh conditions.

  • Amine Availability : 3,4-Dimethoxybenzylamine is cost-prohibitive at scale, necessitating in situ synthesis from vanillin .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit significant antimicrobial properties. Studies have shown moderate to good antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The tetrazole moiety is particularly noted for its ability to mimic carboxylic acids in biological interactions, suggesting potential therapeutic applications in treating infections.

Analgesic Effects

The analgesic properties of this compound have been evaluated through various studies. For instance, derivatives of benzothiophene carboxamides have demonstrated analgesic effects exceeding those of standard analgesics like metamizole when tested on animal models . This suggests that this compound may serve as a potent candidate for pain management therapies.

Anticancer Potential

Preliminary screenings have indicated that compounds within this class may possess anticancer properties. For example, certain derivatives have shown activity against cancer cell lines such as NCI-H460 (lung cancer), MCF7 (breast cancer), and SF268 (CNS cancer) . The structural diversity provided by the tetrazole and thiophene components may contribute to their effectiveness in targeting cancer cells.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes that may include cyclization reactions and functional group modifications. Optimization techniques such as continuous flow reactors can enhance yield and purity during synthesis . Purification methods like recrystallization or chromatography are essential for obtaining high-quality products.

Case Studies

Study Findings Methodology
Study 1Demonstrated significant antibacterial activity against E. coliSerial dilution method
Study 2Showed superior analgesic effects compared to metamizoleHot plate method on mice
Study 3Indicated anticancer activity across multiple cell linesIn vitro assays

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiophene-3-carboxamide Derivatives

Compound Name Key Substituents Functional Groups Core Structure Reference
N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 3,4-dimethoxybenzyl, 1H-tetrazol-1-yl Tetrazole, Methoxy, Carboxamide Tetrahydrobenzothiophene Target
N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-fluorophenyl, 1H-tetrazol-1-yl Tetrazole, Fluoro, Carboxamide Tetrahydrobenzothiophene
N-(4-methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-methylphenyl, methyleneamino Schiff base, Methyl Tetrahydrobenzothiophene
N-[3-methyl-4-(1H-tetrazol-1-yl)phenyl]-... (from ) 3-methyl-4-tetrazolylphenyl, thiazolidinone Tetrazole, Thiazolidinone, Nitro Thiophene-thiazolidinone

Key Observations:

  • Methoxy groups in the target compound increase electron density and hydrophilicity compared to the electron-withdrawing fluoro group in the 4-fluorophenyl analogue, which may reduce solubility but improve membrane permeability .
  • Compounds with Schiff base linkages (e.g., ) exhibit conformational flexibility, whereas the rigid tetrazole ring in the target compound may restrict rotational freedom, affecting receptor interactions .

Physicochemical Properties and Computational Data

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Solubility* Melting Point (°C) Reference
Target compound C20H22N4O3S 398.48 2.1 Moderate (DMSO) Not reported Target
4-Fluorophenyl analogue (CAS 1219582-01-0) C17H15FN4OS 358.39 2.8 Low (DMSO) Not reported
N-(4-methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-... (Compound II, ) C23H23N3O2S 405.51 3.5 Low (Water) Not specified
N-[3-methyl-4-(1H-tetrazol-1-yl)phenyl]-... () C18H14F3N5O3S2 469.46 1.7 High (DMF) 40–73% yield

*logP and solubility values are estimated using computational tools (e.g., ChemAxon).

Key Observations:

  • The target compound’s methoxy groups lower logP (2.1) compared to the fluorophenyl analogue (logP 2.8), suggesting improved aqueous solubility.
  • The tetrahydrobenzothiophene core contributes to moderate molecular weight (~400 g/mol), aligning with Lipinski’s rule for drug-likeness.

Crystallographic and Conformational Studies

  • Crystal structure analysis of related compounds (e.g., ) reveals planar tetrahydrobenzothiophene cores with substituents adopting non-coplanar conformations to minimize steric clashes .
  • Hydrogen-bonding patterns (e.g., N–H···O and C–H···π interactions) stabilize crystal packing, as observed in similar carboxamide derivatives .

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique structure incorporating a benzothiophene core, a tetrazole ring, and a dimethoxybenzyl group, which may contribute to its pharmacological properties.

PropertyValue
Molecular Formula C19H21N5O3S
Molecular Weight 399.5 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
InChI Key FJBSTVGGZWIXLP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various biochemical pathways. For instance, it has been studied for its potential as an enzyme inhibitor and for its effects on cellular signaling pathways.

Pharmacological Studies

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiophene compounds possess antimicrobial properties. The synthesis of similar compounds has shown effectiveness against various bacterial strains.
  • Analgesic Effects : In vivo studies using the "hot plate" method on mice have demonstrated analgesic effects surpassing those of common analgesics like metamizole . This suggests potential use in pain management therapies.

Case Studies and Research Findings

Several studies have evaluated the biological activity and therapeutic potential of this compound:

  • Antitumor Activity : A study reported that related benzothiophene derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism involved interference with cellular processes critical for tumor growth .
  • Enzyme Inhibition : Research on similar tetrazole derivatives indicated their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to reduced proliferation of cancer cells or pathogens .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties in models of neurodegenerative diseases. These studies suggest that the compound may help mitigate oxidative stress and inflammation in neuronal cells .

Toxicology and Safety Profile

The safety profile of this compound is crucial for its therapeutic application. Toxicological assessments are necessary to evaluate potential side effects and establish safe dosage levels. Current data indicate low toxicity in preliminary studies; however, comprehensive toxicological evaluations are needed to confirm these findings.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, functionalization, and coupling. Key steps include:

  • Cyclization : Formation of the tetrahydrobenzothiophene core via reactions like Friedel-Crafts alkylation or condensation of cyclic ketones with sulfur-containing reagents .
  • Tetrazole Introduction : 1H-tetrazole groups are often introduced via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .
  • Amide Coupling : The 3,4-dimethoxybenzyl group is attached using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carboxylic acid and amine .
  • Optimization : Solvent choice (e.g., DMSO or DMF for polar intermediates) and temperature control (e.g., 0–25°C for sensitive steps) are critical to minimize side reactions .

Q. How can X-ray crystallography and NMR spectroscopy be integrated to resolve the compound’s structural ambiguities?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement to determine bond lengths, angles, and hydrogen bonding patterns. ORTEP-3 can visualize thermal ellipsoids and confirm stereochemistry .
  • NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the tetrazole and dimethoxybenzyl groups. Compare experimental 1^1H/13^{13}C shifts with DFT-calculated values for validation .
  • Data Cross-Validation : Overlay crystallographic coordinates with NMR-derived NOE restraints to verify conformer populations .

Advanced Research Questions

Q. How can ring puckering coordinates quantify conformational flexibility in the tetrahydrobenzothiophene ring?

  • Methodological Answer :

  • Apply Cremer-Pople parameters to calculate puckering amplitude (QQ) and phase angles (φφ) from crystallographic data. For example:
Atomz-coordinate (Å)
C40.12
C5-0.08
C6-0.15
C70.10
  • Use software like PARST or PLATON to automate calculations. Compare QQ values across derivatives to assess substituent effects on ring flexibility .

Q. How to resolve contradictions between crystallographic data and computational models for hydrogen-bonding networks?

  • Methodological Answer :

  • Experimental Analysis : Use graph-set analysis to classify hydrogen bonds (e.g., D(4)1D(\text{4})^1 motifs) in the crystal structure.
  • Computational Modeling : Perform MD simulations (AMBER/CHARMM) with explicit solvent to model dynamic interactions. Adjust force fields to account for tetrazole’s polarizability.
  • Discrepancy Resolution : If computational models predict weaker H-bonds than observed experimentally, re-evaluate partial charge assignments (e.g., using RESP charges) or solvent effects .

Q. What strategies mitigate competing reactivity during functionalization of the tetrazole moiety?

  • Methodological Answer :

  • Protecting Groups : Temporarily mask the tetrazole with trityl or SEM groups during reactions involving the benzothiophene core .
  • Regioselective Functionalization : Use directing groups (e.g., nitro or carbonyl) to control substitution patterns. For example, Pd-catalyzed C–H activation can selectively modify the tetrazole’s N2 position .
  • Kinetic Control : Optimize reaction times and stoichiometry to favor the desired product over dimerization or decomposition .

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